![molecular formula C17H16O B3120626 (2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one CAS No. 26708-48-5](/img/structure/B3120626.png)
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one
Overview
Description
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
Photodynamic Antimicrobial Activity:
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one: exhibits promising photodynamic antimicrobial properties. Researchers have investigated its efficacy against clinically important bacteria. A study by Espitia-Almeida et al. (2023) demonstrated that a novel 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin, which includes this compound, effectively inhibited bacterial growth. Photodynamic therapy using this compound could offer an alternative approach to combat bacterial infections .
Gut Microbiome Metabolism:
Interestingly, biosynthetic genes from the gut microbiome mediate the conversion of dietary tyrosine to 4-ethylphenol (4EP) . This metabolite has been identified as a product of gut bacteria. Research suggests that it can impact brain activity and anxiety behavior in mice. The gut-brain axis and the role of microbial metabolites are areas of active investigation .
Molecularly Imprinted Polymers (MIPs):
Molecularly imprinted polymers (MIPs) are synthetic materials designed to selectively recognize specific molecules. Researchers have explored the use of (2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one as a template molecule for creating MIPs. These MIPs can be employed for targeted drug delivery, environmental sensing, and separation processes. For instance, MIPs based on this compound could selectively capture related analytes or pollutants .
properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-2-14-8-11-16(12-9-14)17(18)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXOHTAXRZDDQT-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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